2-azido-N-cyclopropylacetamide

Conformational analysis Amide bond geometry Medicinal chemistry design

2-Azido-N-cyclopropylacetamide (C₅H₈N₄O, MW 140.14 g/mol) is a bifunctional small molecule that integrates a terminal aliphatic azide, a classical bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), with an N-cyclopropyl secondary amide. The N-cyclopropylamide unit imparts unique conformational properties: unlike standard aliphatic secondary acetamides (e.g., N-methyl or N-ethyl), the N-cyclopropyl variant populates a significant E-rotamer (16–19% in apolar solvents) and preferentially adopts an ortho conformation around the N–cPr bond, as documented by González-de-Castro et al.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
CAS No. 1198769-72-0
Cat. No. B1488553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-N-cyclopropylacetamide
CAS1198769-72-0
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CN=[N+]=[N-]
InChIInChI=1S/C5H8N4O/c6-9-7-3-5(10)8-4-1-2-4/h4H,1-3H2,(H,8,10)
InChIKeyZEOAZUOIKDCJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-N-cyclopropylacetamide (CAS 1198769-72-0): A Click-Chemistry-Ready Building Block with a Conformationally Distinctive Cyclopropylamide Scaffold


2-Azido-N-cyclopropylacetamide (C₅H₈N₄O, MW 140.14 g/mol) is a bifunctional small molecule that integrates a terminal aliphatic azide, a classical bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), with an N-cyclopropyl secondary amide. The N-cyclopropylamide unit imparts unique conformational properties: unlike standard aliphatic secondary acetamides (e.g., N-methyl or N-ethyl), the N-cyclopropyl variant populates a significant E-rotamer (16–19% in apolar solvents) and preferentially adopts an ortho conformation around the N–cPr bond, as documented by González-de-Castro et al. (2015) [1]. This compound is primarily utilized as a chemical probe and modular building block in medicinal chemistry and chemical biology, where it has been employed to construct focused combinatorial libraries for inhibitor discovery via miniaturized CuAAC reactions [2].

Why Generic 2-Azidoacetamide Analogs Cannot Substitute for 2-Azido-N-cyclopropylacetamide in Rational Design


The N-cyclopropyl group in 2-azido-N-cyclopropylacetamide is not merely a hydrophobic alkyl substituent but a stereoelectronic modulator that fundamentally alters amide bond geometry. González-de-Castro et al. demonstrated that N-cyclopropylacetamide populates 16–19% E-rotamer (cis) in apolar solvents, whereas other aliphatic secondary acetamides—including N-methyl and N-ethyl variants—show negligible E-rotamer populations due to unfavorable steric contacts [1]. This distinct conformational preference directly influences molecular recognition when the cyclopropyl-bearing scaffold is incorporated into larger bioactive molecules. In the construction of Cdc25 phosphatase inhibitor libraries, the specific azide building block carrying the N-cyclopropyl moiety was critical for the discovery of M2N12, a Cdc25C inhibitor (IC₅₀ = 0.09 µM) that is approximately 9-fold more potent than the benchmark inhibitor NSC 663284 [2]. Substituting the cyclopropyl group for a simple alkyl chain (e.g., methyl or ethyl) alters both the three-dimensional presentation of the triazole product and the physicochemical profile—2-azido-N-methylacetamide has a computed LogP of approximately −0.93 , whereas the cyclopropyl analog, by virtue of the additional C₃ ring, is expected to exhibit a LogP shift of approximately +0.7 to +1.0 log units, significantly affecting membrane permeability and solubility. These conformational and physicochemical differences mean that 2-azidoacetamide building blocks are not functionally interchangeable in a structure-based or property-based design workflow.

Quantitative Differentiation Evidence for 2-Azido-N-cyclopropylacetamide vs. Closest Analogs


E-Rotamer Population: N-Cyclopropyl vs. N-Alkyl Secondary Acetamides (Class-Level Conformational Evidence)

NMR spectroscopy and ab initio calculations by González-de-Castro et al. (2015) established that N-cyclopropylacetamide populates 16–19% E-rotamer (cis) around the carbonyl–nitrogen bond in apolar solvents [1]. In contrast, other aliphatic secondary acetamides such as N-methylacetamide and N-ethylacetamide exhibit negligible E-rotamer populations under identical conditions because steric repulsion between the N-alkyl substituent and the carbonyl oxygen strongly disfavors the cis configuration. This conformational distinction is a direct consequence of the unique geometric and electronic properties of the cyclopropyl ring and has been confirmed to extend to other secondary N-cyclopropyl amides [1].

Conformational analysis Amide bond geometry Medicinal chemistry design

N–cPr Bond Conformation: Ortho Preference vs. Anti Preference in Standard Secondary Amides (Class-Level Geometric Evidence)

Beyond the E/Z amide rotamerism, the orientation of the cyclopropyl ring relative to the amide plane is also distinct. González-de-Castro et al. reported that N-cyclopropylacetamide adopts an ortho conformation around the N–cPr bond, whereas secondary acetamides generally prefer the anti conformation [1]. In the ortho conformation, the cyclopropyl C–H bond is oriented toward the carbonyl oxygen, which positions the cyclopropyl ring in a spatial orientation that differs from the extended anti arrangement adopted by N-alkyl substituents. This conformational preference is maintained across multiple secondary N-cyclopropyl amides tested in the study.

Conformational analysis Amide bond geometry Structure-based drug design

LogP Difference: 2-Azido-N-cyclopropylacetamide vs. 2-Azido-N-methylacetamide (Cross-Study Physicochemical Evidence)

The computed ACD/LogP for 2-azido-N-methylacetamide is −0.93 , classifying it as a hydrophilic azide building block. For the cyclopropyl analog, while an experimental LogP has not been directly reported, the structurally related N-cyclopropyl-2-chloroacetamide has a computed LogP of approximately 0.7 [1]. Substituting chlorine for azide is not expected to dramatically alter lipophilicity (both are polar/hydrogen-bond-accepting groups). This supports an estimated LogP for 2-azido-N-cyclopropylacetamide in the range of approximately 0.0 to +0.3—representing a LogP increase of roughly 0.9–1.2 log units relative to the N-methyl analog. This difference crosses a key threshold for membrane permeability and aqueous solubility.

Lipophilicity Physicochemical properties ADME optimization

Click Chemistry Library Construction: 2-Azido-N-cyclopropylacetamide as a Precursor to Potent Cdc25 Phosphatase Inhibitors (Direct Application Evidence)

Jing et al. (2019) employed 2-azido-N-substituted acetamides—including the N-cyclopropyl variant—as azide building blocks in a miniaturized parallel CuAAC synthesis of a 96-membered quinone-focused combinatorial library targeting Cdc25 phosphatases [1]. The cyclopropyl-bearing azide was reacted with alkyne-functionalized quinone fragments to generate triazole-linked screening compounds. From this library, compound M2N12 emerged as the most potent inhibitor, demonstrating an IC₅₀ of 0.09 µM against Cdc25C, with subtype selectivity (Cdc25A IC₅₀ = 0.53 µM; Cdc25B IC₅₀ = 1.39 µM) [1]. This represents an approximately 9-fold potency improvement over the benchmark Cdc25 inhibitor NSC 663284 in the same assay system. M2N12 also exhibited anti-proliferative activity against the KB-VIN cancer cell line comparable to paclitaxel (PXL) and NSC 663284 [1].

Click chemistry Cdc25 phosphatase Combinatorial chemistry Anticancer

Antitubercular Triazole Synthesis: 2-Azido-N-substituted Acetamides as Modular Building Blocks (Broad Applicability Evidence)

Kaushik et al. (2019) utilized 2-azido-N-substituted acetamides—including the N-cyclopropyl variant—in a one-pot Cu(I)-catalyzed click reaction with terminal alkynes to synthesize 21 amide-linked 1,4-disubstituted 1,2,3-triazoles [1]. These triazole derivatives were evaluated for in vitro antitubercular activity against Mycobacterium tuberculosis and antimicrobial activity against a panel of Gram-positive bacteria (Bacillus subtilis, Staphylococcus epidermidis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger). Several triazole derivatives exhibited moderate inhibitory activity against M. tuberculosis, and one compound displayed significant broad-spectrum antimicrobial activity [1].

Antitubercular Click chemistry Triazole synthesis Antimicrobial

Storage and Handling Stability: Recommended Conditions for 2-Azido-N-cyclopropylacetamide (Procurement-Relevant Stability Data)

Commercial suppliers of 2-azido-N-cyclopropylacetamide consistently specify storage at −20°C under dry, light-protected, and sealed conditions [1]. This is consistent with the known thermal and photochemical lability of organic azides, which can undergo decomposition via nitrene formation upon heating or UV exposure. The recommended storage temperature of −20°C is more stringent than that for many non-azide acetamide building blocks (often stored at +2–8°C or ambient temperature), reflecting the inherent reactivity of the azide functional group. Supplier specifications indicate a typical purity of ≥95% [1].

Chemical stability Storage conditions Procurement specifications

Optimal Procurement and Application Scenarios for 2-Azido-N-cyclopropylacetamide Based on Quantitative Evidence


Focused Combinatorial Library Synthesis via CuAAC for Phosphatase or Kinase Inhibitor Discovery

2-Azido-N-cyclopropylacetamide is the azide component of choice when constructing 1,4-disubstituted 1,2,3-triazole libraries by CuAAC for target-based screening against phosphatases (e.g., Cdc25 family) or other enzyme classes where the conformational constraints of the cyclopropylamide influence target engagement. The evidence from Jing et al. (2019) demonstrates that the N-cyclopropyl-bearing azide building block, when combined with quinone-derived alkynes, yields triazole products with nanomolar biochemical potency (M2N12: Cdc25C IC₅₀ = 0.09 µM) and ~9-fold improvement over the benchmark inhibitor NSC 663284 [1]. The distinct ortho conformation and E-rotamer population of the N-cyclopropylamide unit [2] provide a unique pharmacophoric geometry that would be absent from libraries constructed with N-methyl or N-ethyl azidoacetamide analogs.

Bioorthogonal Probe Synthesis Where Modulated Lipophilicity and Conformational Rigidity Are Required

When designing a clickable probe for cellular target engagement or bioorthogonal labeling studies, the N-cyclopropyl variant offers a LogP advantage of approximately +0.9 to +1.2 log units compared to 2-azido-N-methylacetamide (LogP ≈ −0.93) [3], shifting the compound into a more membrane-permeable range while remaining within drug-like chemical space. This intermediate lipophilicity is beneficial for intracellular target access without incurring the excessive hydrophobicity of N-phenyl (LogP estimated >+1.5) or N-benzyl analogs. Additionally, the conformational rigidity imparted by the cyclopropyl ring [2] reduces the entropic penalty upon target binding, a known advantage of cyclopropyl-containing ligands in medicinal chemistry.

Antimicrobial Triazole Derivatization Programs

Kaushik et al. (2019) validated 2-azido-N-substituted acetamides as productive building blocks for generating antitubercular and broad-spectrum antimicrobial 1,2,3-triazoles via CuAAC [4]. For programs targeting Mycobacterium tuberculosis or drug-resistant bacterial and fungal pathogens, the cyclopropyl variant offers a structurally differentiated starting point compared to the phenyl- or benzyl-substituted azidoacetamides employed in many published antimicrobial triazole series. The combination of the click-reactive azide with the metabolically more robust cyclopropyl ring (cyclopropyl C–H bonds are stronger than those in aliphatic chains, reducing oxidative metabolism) makes this building block particularly attractive for lead optimization campaigns where metabolic stability is a key optimization parameter.

Conformationally Constrained Peptidomimetic or Amide Bond Isostere Design

The unique conformational features of the N-cyclopropylamide motif—specifically the 16–19% E-rotamer population and the ortho N–cPr bond conformation [2]—make 2-azido-N-cyclopropylacetamide a valuable precursor for generating triazole-containing peptidomimetics with defined amide bond geometry. In peptide backbone modification, controlling the E/Z amide ratio is critical for mimicking the geometry of specific secondary structure elements. The N-cyclopropyl group provides access to E-amide geometries that are inaccessible with standard N-alkyl substituents, enabling the exploration of conformational space not sampled by more common azidoacetamide building blocks. The azide handle further allows for late-stage diversification via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC).

Quote Request

Request a Quote for 2-azido-N-cyclopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.